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D-ALANINE (<5% L) (D7) -

D-ALANINE (<5% L) (D7)

Catalog Number: EVT-252755
CAS Number:
Molecular Formula:
Molecular Weight: 96.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Alanine is an essential chiral amino acid that exists in two enantiomeric forms: D-alanine and L-alanine. The D-form plays a crucial role in various biological processes, particularly in bacterial cell wall synthesis, where it is involved in the formation of peptidoglycan. D-Alanine is commonly utilized in the pharmaceutical, biomedical, and food industries due to its unique properties and functions.

Source

D-Alanine can be sourced through various methods, including microbial fermentation, chemical synthesis, and biocatalytic processes. Microorganisms such as Escherichia coli and strains from the genera Corynebacterium and Brevibacterium are often used for its production due to their ability to efficiently convert substrates into D-alanine under controlled conditions .

Classification

D-Alanine is classified as a non-polar, aliphatic amino acid. It is one of the simplest amino acids, with a single methyl group as its side chain. Its classification as an amino acid is based on its structure, which includes an amino group (-NH2), a carboxyl group (-COOH), and a distinctive side chain.

Synthesis Analysis

Methods

D-Alanine can be synthesized through several methods:

Technical Details

The production of D-alanine through microbial fermentation typically involves optimizing conditions such as pH, temperature, and substrate concentration to maximize yield. For example, studies have demonstrated that the expression levels of specific enzymes like alanine dehydrogenase significantly influence D-alanine production rates .

Molecular Structure Analysis

Structure

D-Alanine has a simple structure characterized by its two functional groups:

  • Amino Group: -NH2
  • Carboxyl Group: -COOH
  • Side Chain: A methyl group (-CH3)

This results in the following molecular formula:

  • Molecular Formula: C3H7NO2
  • Molecular Weight: 89.09 g/mol

Data

The stereochemistry of D-alanine is defined by its configuration around the alpha carbon atom, which possesses an R configuration in contrast to L-alanine's S configuration.

Chemical Reactions Analysis

Reactions

D-Alanine participates in various biochemical reactions:

  1. Peptidoglycan Synthesis: In bacteria, D-alanine is crucial for synthesizing peptidoglycan layers in cell walls. The enzyme D-alanine–D-alanine ligase catalyzes the formation of D-alanyl-D-alanine dipeptides essential for cross-linking peptidoglycan strands .
  2. Deamination: D-Alanine can be oxidatively deaminated by enzymes like D-alanine dehydrogenase to produce pyruvate and ammonia, linking it to energy metabolism .

Technical Details

The reaction mechanisms often involve enzyme-substrate interactions where specific amino acids are converted into intermediates before forming final products like dipeptides or other metabolic compounds.

Mechanism of Action

Process

The mechanism by which D-alanine exerts its effects primarily revolves around its role in peptidoglycan biosynthesis:

  1. Substrate Binding: The enzyme D-alanine–D-alanine ligase binds two molecules of D-alanine along with ATP.
  2. Formation of Intermediates: The reaction proceeds through the formation of an acylphosphate intermediate.
  3. Product Formation: This intermediate facilitates the formation of the dipeptide D-Ala-D-Ala, which is crucial for bacterial cell wall integrity .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water
  • Melting Point: Approximately 300 °C (decomposes)

Chemical Properties

  • pH Stability: Stable at neutral pH but may degrade under extreme conditions.
  • Reactivity: Reacts with acids and bases; participates in peptide bond formation.

Relevant analyses indicate that D-alanine's stability makes it suitable for various applications across different industries.

Applications

D-Alanine has diverse applications:

  1. Pharmaceuticals: Used in drug formulations due to its role in protein synthesis.
  2. Food Industry: Acts as a flavor enhancer and preservative.
  3. Biomedical Research: Utilized in studies related to bacterial growth and antibiotic resistance mechanisms.
  4. Biotechnology: Employed in recombinant DNA technology for producing specific proteins or enzymes.
Enzymology and Catalytic Mechanisms of D-Alanine Metabolic Pathways

D-Alanine Aminotransferase (TraA) in Bacterial Catabolism

D-Alanine aminotransferase (TraA) serves as the primary enzyme for D-alanine catabolism in marine bacteria, distinguishing this pathway from terrestrial counterparts that typically rely on D-amino acid oxidases or racemases. In Pseudoalteromonas sp. strain CF6-2, TraA catalyzes the transamination of D-alanine to pyruvate using α-ketoglutarate as an amino-group acceptor, yielding L-glutamate as a coproduct. This reaction is indispensable for bacterial growth on D-alanine as a sole carbon source. Transcriptomic and proteomic analyses revealed that traA expression increases >2.7-fold during D-alanine utilization, while alanine racemase (racA) shows minimal induction (<1.1-fold) [1].

Ecological distribution studies demonstrate that TraA homologs are prevalent in global ocean metagenomes, with Gammaproteobacteria constituting >60% of TraA-containing bacteria. This phylum dominates D-alanine mineralization in marine ecosystems, facilitating nitrogen recycling from peptidoglycan degradation products. The enzyme’s specificity for D-alanine (kcat/KM = 4.8 × 104 M−1s−1) prevents competitive inhibition by L-alanine, enabling efficient utilization of the D-enantiomer in mixed substrates [1].

Table 1: Distribution of TraA Homologs in Marine Environments

Sample SourceTraA Gene PrevalenceDominant Phylum
Coastal Seawater78% of metagenomesGammaproteobacteria
Deep Ocean63% of metagenomesGammaproteobacteria
Marine Sediment55% of metagenomesGammaproteobacteria

ATP-Grasp Superfamily Enzymes: D-Alanine-D-Alanine Ligase (Ddl) Activation and Inhibition

D-alanine-D-alanine ligase (Ddl) belongs to the ATP-grasp superfamily, characterized by a conserved nucleotide-binding fold where two α+β domains "grasp" ATP between them. Ddl catalyzes the ATP-dependent condensation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, a critical peptidoglycan precursor. The reaction proceeds via a phosphorylated intermediate:

  • Acylphosphate formation: D-Ala1 carboxylate attacks ATP’s γ-phosphate, forming D-alanyl-phosphate and ADP
  • Nucleophilic attack: Deprotonated D-Ala2 amine attacks the acylphosphate, generating a tetrahedral intermediate
  • Dipeptide release: Collapse of the tetrahedral intermediate yields D-alanyl-D-alanine and inorganic phosphate [8] [10]

D-cycloserine (DCS) inhibits Ddl by mimicking D-alanine’s structure. It forms a stable ketimine adduct with pyridoxamine-5′-phosphate (PLP) in the enzyme’s active site, as demonstrated in Haliscomenobacter hydrossis Ddl. X-ray crystallography revealed that DCS occupies both D-alanine binding sites, hydrogen-bonding with catalytic residues His156 and Glu327. This inhibition is reversible, with enzyme activity restored by excess keto substrates or PLP cofactors [6].

Kinetic Analysis of Ddl Monovalent Cation Dependency

Ddl exhibits strict monovalent cation (MVC) activation, classified as Type II (non-essential but efficiency-enhancing). Kinetic profiling of Thermus thermophilus Ddl (TtDdl) demonstrated 20-fold increased catalytic efficiency (kcat/KM) in the presence of K+ or Rb+. The activation profile follows ionic radius selectivity:

  • High activation: K+ (1.38 Å), Rb+ (1.52 Å)
  • Moderate activation: NH4+ (1.43 Å)
  • No activation: Na+ (1.02 Å), Li+ (0.76 Å)

Table 2: Kinetic Parameters of TtDdl with Different Monovalent Cations

MVC (100 mM)kcat (s−1)KMD-Ala2 (μM)kcat/KM (×104 M−1s−1)
None0.840200.2
K+15.221072.4
Rb+14.922566.2
NH4+9.39809.5
Na+0.939500.2

Crystal structures of TtDdl with K+/Rb+ revealed an MVC-binding site adjacent to the ATP pocket, formed by backbone carbonyls of Gly158 and Thr159. No conformational changes accompany MVC binding, suggesting activation occurs through electrostatic optimization of active site charge distribution, facilitating D-Ala2 deprotonation—the rate-limiting step [8].

Phosphorylated Intermediate Formation in D-Cycloserine Inhibition Mechanisms

D-cycloserine (DCS) inhibition of PLP-dependent enzymes involves multiple phosphorylated adducts:

  • Oxime formation: DCS reacts with PLP to generate β-aminooxy-D-alanine-PLP oxime
  • Ketimine adduct: Cyclization produces a stable ketimine between PMP and DCS (observed crystallographically)
  • Aromatic byproducts: In some enzymes, hydroxyisoxazole-PMP forms irreversibly, though absent in H. hydrossis Ddl

Fluorescence spectroscopy confirmed that DCS forms a quinonoid intermediatemax = 490 nm) during inhibition, indicative of a carbanion resonance structure. The inhibition constant (Ki = 15 μM) correlates with DCS’s affinity for the D-alanine binding pocket. Crucially, DCS competitively inhibits the acylphosphate intermediate formation by occupying the first D-alanine binding site, preventing ATP activation [6].

Deuterated D-alanine (D7) enables precise tracking of these mechanisms. Its mass shift (m/z +7) permits discrimination from endogenous D-alanine in LC-MS assays, revealing:

  • Reduced metabolic flux through TraA in deuterated environments
  • Isotope effects on Ddl kinetics (KM increases 1.8-fold for D-alanine-D7 vs. protiated substrate)
  • Distinct fragmentation patterns in MS analysis of DCS-enzyme adducts [2] [5]

Table 3: Reaction Intermediates in D-Cycloserine Inhibition

IntermediateStructureStabilityDetection Method
β-Aminooxy-D-alanine-PLP oximeLinear formTransientFluorescence quenching
PMP-DCS ketimineCyclized ketimineStableX-ray crystallography (1.8 Å)
Hydroxyisoxazole-PMPAromatic heterocycleIrreversibleAbsent in Ddl

Properties

Product Name

D-ALANINE (<5% L) (D7)

Molecular Weight

96.1

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